molecular formula C15H13N3O B14589248 4-(4-Methylphenyl)-1-oxo-2-phenyl-2H-1lambda~5~,2,3-triazole CAS No. 61310-02-9

4-(4-Methylphenyl)-1-oxo-2-phenyl-2H-1lambda~5~,2,3-triazole

Cat. No.: B14589248
CAS No.: 61310-02-9
M. Wt: 251.28 g/mol
InChI Key: LIGGDIMYQSFNAY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1-oxo-2-phenyl-2H-1lambda~5~,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the triazole ring, along with a keto group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1-oxo-2-phenyl-2H-1lambda~5~,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with phenylhydrazine to form an intermediate hydrazone, which then undergoes cyclization in the presence of a suitable oxidizing agent to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1-oxo-2-phenyl-2H-1lambda~5~,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Methylphenyl)-1-oxo-2-phenyl-2H-1lambda~5~,2,3-triazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-1-oxo-2-phenyl-2H-1lambda~5~,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s catalytic function. The pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Shares the 4-methylphenyl group but differs in the functional groups attached to the aromatic ring.

    Mephedrone (4-Methylmethcathinone): Contains a similar aromatic structure but belongs to the class of cathinones.

Uniqueness

4-(4-Methylphenyl)-1-oxo-2-phenyl-2H-1lambda~5~,2,3-triazole is unique due to its triazole ring structure combined with the 4-methylphenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61310-02-9

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-(4-methylphenyl)-1-oxido-2-phenyltriazol-1-ium

InChI

InChI=1S/C15H13N3O/c1-12-7-9-13(10-8-12)15-11-17(19)18(16-15)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

LIGGDIMYQSFNAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN([N+](=C2)[O-])C3=CC=CC=C3

Origin of Product

United States

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